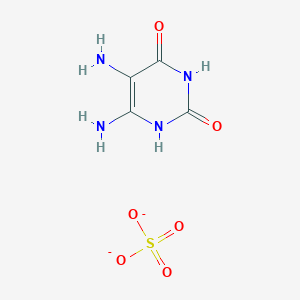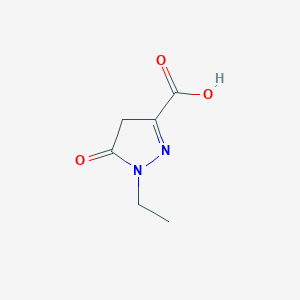
5,6-Diamino-2,4-dihydroxypyrimidine sulfate
Vue d'ensemble
Description
5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-Diaminouracil sulfate, is a compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 . It is used as a precursor to paraxanthine and other paraxanthine analogs . It is also an intermediate in the synthesis of Paraxanthine .
Synthesis Analysis
The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate involves several steps. In one method, sodium methoxide solution is added to Guanidinium hydrochloride, and the mixture is warmed to 40°C. Dimethyl malonate is then added dropwise, and the reaction is allowed to proceed for 5 hours at 40°C . After the reaction is complete, the product is filtered and dried to obtain the intermediate product .Molecular Structure Analysis
The molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate consists of a pyrimidine ring with two amino groups at positions 5 and 6 and two hydroxyl groups at positions 2 and 4 . The sulfate ion is associated with the molecule, but the exact nature of this association is not specified .Chemical Reactions Analysis
The salt form of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is quite insoluble in water, but it can be converted to the free base, which can be recrystallized from water and converted back to the sulfate by the addition of sulfuric acid .Physical And Chemical Properties Analysis
5,6-Diamino-2,4-dihydroxypyrimidine sulfate has a molecular weight of 142.12 . The hydrochloride form of the compound has a melting point of 300-305°C and is more soluble than the sulfate form .Applications De Recherche Scientifique
Chemical Synthesis
“5,6-Diamino-2,4-dihydroxypyrimidine sulfate” is used as an intermediate in the synthesis of various chemical compounds . It’s a key component in the production of more complex molecules in the field of organic chemistry .
Production of Paraxanthine and its Analogs
This compound is specifically used as a precursor in the synthesis of Paraxanthine and its analogs . Paraxanthine is a naturally occurring stimulant present in tea and coffee, and research into its analogs could lead to the development of new drugs or therapeutic agents .
Biochemical Research
Given its structural similarity to uracil, a component of RNA, “5,6-Diamino-2,4-dihydroxypyrimidine sulfate” could potentially be used in biochemical research, particularly in studies related to nucleic acids and their function .
Pharmaceutical Applications
While specific pharmaceutical applications aren’t mentioned in the sources, the compound’s role in synthesizing Paraxanthine analogs suggests potential uses in drug development . Further research would be needed to explore this potential.
Safety And Hazards
Propriétés
IUPAC Name |
5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKARJSDZQCSEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63981-35-1 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90885883 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |
CAS RN |
32014-70-3, 42965-55-9 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(5,6-diaminouracil) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Diaminouracil sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(5,6-diaminouracil) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in the research on methylglyoxal and inflammation?
A1: In this study [], 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is utilized as a derivatizing agent for the detection and quantification of methylglyoxal (MGO). The researchers aimed to investigate if inflammation could lead to increased MGO production. They used 5,6-Diamino-2,4-dihydroxypyrimidine sulfate to react with MGO in samples from activated macrophage and microglial cells. This reaction forms a product that can be detected and quantified using HPLC (High-Performance Liquid Chromatography). This method allowed the researchers to measure changes in MGO concentration in response to inflammatory stimuli.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)









